N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide
Description
N-[4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide is a pyrimidine-based small molecule characterized by a benzamide core linked to a substituted pyrimidine ring. The pyrimidine moiety features a dimethylamino group at the 4-position and a pyrrolidine ring at the 2-position, while the benzamide component includes a methoxy substituent at the 2-position.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)16-14(12-19-18(21-16)23-10-6-7-11-23)20-17(24)13-8-4-5-9-15(13)25-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRLRUCCYRNYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . This method often requires the use of organometallic catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways and enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This modulation can affect various biological pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
BG16051
- Structure: 5-Chloro-N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide
- Key Differences :
- Replaces pyrrolidin-1-yl with piperidin-1-yl (six-membered vs. five-membered ring).
- Adds a chlorine substituent to the benzamide moiety.
- Impact :
N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-yl]-2,3-Dimethoxybenzamide
N-[4-(Dimethylamino)-2-Ethoxypyrimidin-5-yl]-2-Methoxybenzamide
- Structure : Ethoxy group replaces pyrrolidin-1-yl at the pyrimidine 2-position.
- Impact :
Functional Group Analysis
Biological Activity
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide, also known by its CAS number 1797083-44-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.4 g/mol
- Chemical Structure : The structure features a pyrimidine ring, a dimethylamino group, and a methoxybenzamide moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Protein Kinases : Some derivatives of pyrimidine compounds have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways. For instance, inhibition of cGMP-dependent protein kinase type I (cGKI) has been noted in related compounds.
- Regulation of Melanogenesis : Compounds with similar structures have been studied for their effects on melanin production. They can downregulate proteins involved in melanogenesis, such as tyrosinase-related protein 2 (TRP-2), potentially offering therapeutic avenues for skin disorders like hyperpigmentation and melanoma .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrimidine derivatives:
- Cell Proliferation Inhibition : Research indicates that certain pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest. For example, related compounds have been shown to arrest melanoma cells in the G1 phase of the cell cycle .
- In Vivo Tumor Suppression : In animal models, some pyrimidine-based compounds have demonstrated the ability to suppress tumor growth effectively, suggesting their potential as anticancer agents.
Neuropharmacological Effects
Compounds with similar structural motifs are often investigated for their neuropharmacological properties:
- Cognitive Enhancers : Some studies suggest that these compounds may enhance cognitive functions through modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
